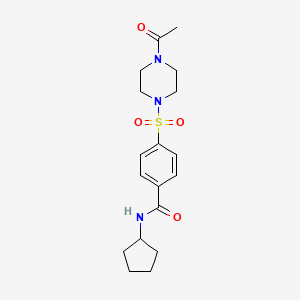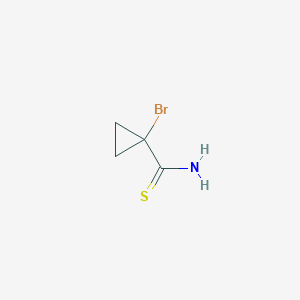
1-Bromcyclopropan-1-carbothioamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromocyclopropane-1-carbothioamide is an organobromine compound with the molecular formula C₄H₆BrNS. It is a derivative of cyclopropane, featuring a bromine atom and a carbothioamide group attached to the cyclopropane ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Wissenschaftliche Forschungsanwendungen
1-Bromocyclopropane-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromocyclopropane-1-carbothioamide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with bromine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the bromine substituting a hydrogen atom on the cyclopropane ring to form the bromocyclopropane intermediate. This intermediate can then be further reacted with thiourea to introduce the carbothioamide group, yielding 1-bromocyclopropane-1-carbothioamide .
Industrial Production Methods
Industrial production methods for 1-bromocyclopropane-1-carbothioamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is also common in industrial settings to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromocyclopropane-1-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The carbothioamide group can be oxidized or reduced under specific conditions, leading to different functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used to modify the carbothioamide group.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and amino derivatives of cyclopropane.
Oxidation and Reduction: Products include sulfoxides, sulfones, and amines.
Cyclization Reactions: Products include various cyclopropane-fused ring systems.
Wirkmechanismus
The mechanism of action of 1-bromocyclopropane-1-carbothioamide involves its interaction with specific molecular targets. The bromine atom and carbothioamide group confer unique reactivity, allowing the compound to interact with enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or the disruption of protein function, which underlies its potential therapeutic effects. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular signaling and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromocyclopropane: Similar in structure but lacks the carbothioamide group.
Cyclopropanecarbothioamide: Similar in structure but lacks the bromine atom.
Bromocyclopropanecarboxamide: Contains a carboxamide group instead of a carbothioamide group.
Uniqueness
1-Bromocyclopropane-1-carbothioamide is unique due to the presence of both a bromine atom and a carbothioamide group on the cyclopropane ring. This dual functionality imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-bromocyclopropane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNS/c5-4(1-2-4)3(6)7/h1-2H2,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUYMQGNAXYJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2499950.png)
![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2499951.png)
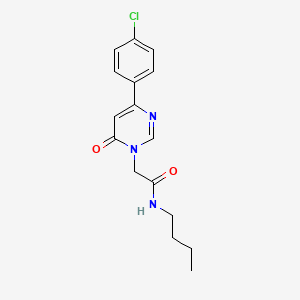
![N-cyclopentyl-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2499956.png)
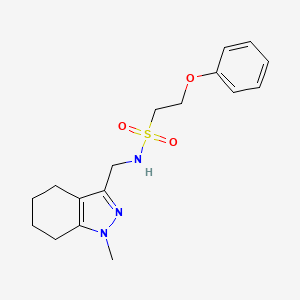
![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)
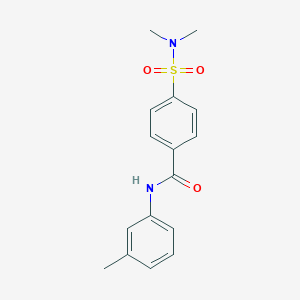

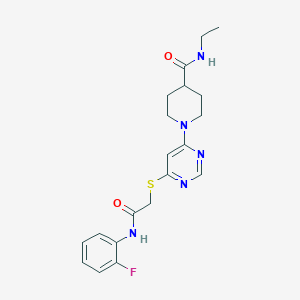
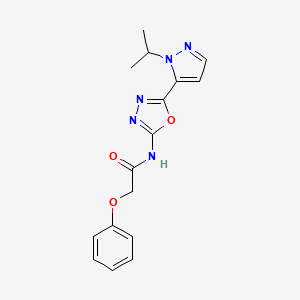
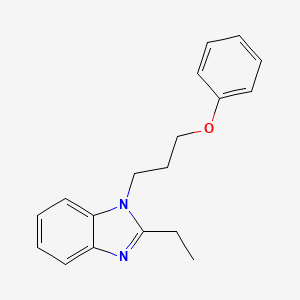
![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2499972.png)
